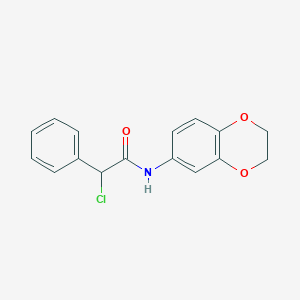

2-Chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-phenylacetamide

説明

2-Chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-phenylacetamide is a useful research compound. Its molecular formula is C16H14ClNO3 and its molecular weight is 303.74 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

2-Chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-phenylacetamide is a compound with significant potential in pharmacology. Its structure includes a chloro group and a benzodioxin moiety, which may contribute to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial and antifungal properties, as well as its potential therapeutic applications.

Chemical Structure and Properties

The compound has the molecular formula and is characterized by the presence of a chloro substituent and a benzodioxin ring. This structural composition is crucial for its biological efficacy.

Antimicrobial Activity

Research has demonstrated that derivatives of this compound exhibit varying degrees of antimicrobial activity.

Antifungal Properties

A study evaluated the antifungal activity of 2-chloro-N-phenylacetamide (a related compound) against fluconazole-resistant strains of Candida albicans and Candida parapsilosis. The findings indicated:

- Minimum Inhibitory Concentration (MIC) : Ranged from 128 to 256 µg/mL.

- Minimum Fungicidal Concentration (MFC) : Ranged from 512 to 1,024 µg/mL.

- Biofilm Inhibition : Up to 92% inhibition of biofilm formation and 87% rupture of preformed biofilm.

The mechanism of action was not through ergosterol binding or damage to the fungal cell wall, indicating a unique pathway for antifungal activity. However, antagonism was noted when combined with other antifungals like amphotericin B and fluconazole .

Antimicrobial Testing

In another study focused on antimicrobial potential using quantitative structure-activity relationship (QSAR) analysis:

- Compounds were tested against various pathogens including Escherichia coli, Staphylococcus aureus, and methicillin-resistant S. aureus (MRSA).

- The results showed that compounds with halogenated phenyl rings exhibited enhanced activity against Gram-positive bacteria compared to Gram-negative bacteria and yeasts like C. albicans.

This underscores the importance of structural modifications in enhancing biological activity .

Synthesis and Derivatives

The synthesis of this compound involves several steps:

- Reaction of N-(2,3-dihydrobenzo[1,4]-dioxin-6-amine) with sulfonyl chlorides.

- Further derivatization with bromo-N-(un/substituted phenyl)acetamides.

- Characterization through techniques such as TLC and HPLC.

This synthetic pathway allows for the generation of various derivatives that can be screened for enhanced biological activity .

Case Studies and Research Findings

Several studies have highlighted the therapeutic potential of this compound:

- Antimicrobial Efficacy : Demonstrated effectiveness against resistant strains suggests its utility in treating infections where conventional therapies fail.

- Structure Activity Relationship (SAR) : Analysis indicates that modifications on the phenyl ring can significantly influence antimicrobial potency.

科学的研究の応用

Introduction to 2-Chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-phenylacetamide

This compound is a synthetic compound with a complex structure that has garnered attention in various scientific fields. Its unique chemical properties and potential applications in medicinal chemistry, agrochemicals, and material science make it a subject of interest for researchers.

Medicinal Chemistry

This compound has been explored for its potential therapeutic applications due to its structural similarity to bioactive molecules. Research indicates that derivatives of benzodioxin compounds often exhibit significant pharmacological activities, including:

- Anticancer Activity : Studies have shown that compounds with similar structures can inhibit cancer cell proliferation. For instance, analogs of this compound have been tested in vitro against various cancer cell lines, demonstrating cytotoxic effects .

- Anti-inflammatory Properties : Compounds containing benzodioxin motifs have been reported to possess anti-inflammatory effects, which could be beneficial in treating conditions like arthritis or other inflammatory diseases .

Agrochemicals

The compound's structural features may lend themselves to applications in agrochemicals as herbicides or insecticides. The chlorinated aromatic compounds are often associated with enhanced biological activity against pests while minimizing toxicity to non-target organisms.

Material Science

Due to its unique chemical structure, this compound can be utilized in the development of new materials with specific properties. Its incorporation into polymers could lead to materials with improved thermal stability or mechanical properties.

Case Study 1: Anticancer Research

A study investigated the efficacy of various benzodioxin derivatives against breast cancer cell lines. The results indicated that certain modifications to the benzodioxin structure significantly increased cytotoxicity compared to standard chemotherapeutics . This highlights the potential of this compound as a lead compound for further development.

Case Study 2: Anti-inflammatory Activity

In a preclinical trial assessing the anti-inflammatory effects of benzodioxin derivatives, researchers found that specific compounds exhibited a marked reduction in inflammatory markers in animal models of arthritis. The study suggested that compounds like this compound could be developed into therapeutic agents for chronic inflammatory diseases .

特性

IUPAC Name |

2-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-phenylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14ClNO3/c17-15(11-4-2-1-3-5-11)16(19)18-12-6-7-13-14(10-12)21-9-8-20-13/h1-7,10,15H,8-9H2,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUTJOVGBUWSVOE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(O1)C=CC(=C2)NC(=O)C(C3=CC=CC=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。